

Elucidating the Intricate Lasso Structure of Lariatin A: An NMR Spectroscopy Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lariatin A	
Cat. No.:	B10815312	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lariatin A is a unique, ribosomally synthesized, and post-translationally modified peptide (RiPP) characterized by a distinctive "lasso" structure. This architecture, where the C-terminal tail is threaded through and entrapped within a macrolactam ring, confers remarkable stability against chemical and thermal denaturation. Isolated from Rhodococcus sp. K01-B0171, Lariatin A exhibits potent antimycobacterial activity, making it a compelling candidate for novel anti-tuberculosis drug development. The elucidation of its complex three-dimensional structure was heavily reliant on a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This application note provides a detailed overview of the NMR methodologies employed in the structural determination of Lariatin A, complete with experimental protocols and data presentation.

Structural Determination Workflow

The structural elucidation of **Lariatin A** followed a systematic workflow, beginning with the determination of its amino acid sequence and culminating in the calculation of its three-dimensional structure. The key steps involved a combination of 1D and 2D NMR experiments to establish through-bond and through-space correlations between protons and carbons.

Click to download full resolution via product page

NMR-based workflow for Lariatin A structure elucidation.

Data Presentation: NMR Assignments of Lariatin A

The complete assignment of proton (¹H) and carbon (¹³C) chemical shifts is a prerequisite for determining the three-dimensional structure of a peptide. The following tables summarize the chemical shift assignments for **Lariatin A** in DMSO-d₆ at 30°C.

Table 1: ¹H Chemical Shift Assignments for **Lariatin A** (in DMSO-d₆, at 30°C)

Residue	NH (ppm)	Hα (ppm)	Нβ (ррт)	Other Protons (ppm)
Gly1	8.21	3.75, 3.61	-	-
Ser2	8.15	4.25	3.65, 3.58	OH: 5.01
Gln3	8.01	4.18	2.01, 1.85	Hy: 2.15; NH ₂ : 7.29, 6.79
Leu4	7.95	4.21	1.58, 1.45	Hy: 1.62; Hδ: 0.85, 0.82
Val5	7.85	3.95	2.05	Ну: 0.88, 0.83
Tyr6	8.25	4.45	2.95, 2.78	Ηδ: 7.05; Ηε: 6.65; ΟΗ: 9.15
Arg7	8.11	4.15	1.75, 1.61	Hy: 1.55; Hδ: 3.11; NH: 7.55; NH ₂ : 7.21, 6.95
Glu8	8.35	4.11	2.21, 1.95	Ну: 2.45
Trp9	8.51	4.55	3.21, 3.11	Ηδ1: 10.81; Ηζ2: 7.55; Ηη2: 7.35; Ηε3: 7.15; Ηζ3: 7.05; Ηε2: 7.25
Val10	7.75	3.85	1.95	Ну: 0.81, 0.78
Gly11	8.18	3.81, 3.71	-	-
His12	8.41	4.65	3.15, 3.01	Hδ2: 7.85; Hε1: 8.95
Ser13	7.98	4.28	3.71, 3.65	OH: 5.11
Asn14	8.28	4.51	2.65, 2.51	NH ₂ : 7.45, 6.91
Val15	7.65	3.91	2.01	Ну: 0.85, 0.80

lle16	7.71	3.88	1.85	Hy: 1.45, 1.15; Hy': 0.81; Hδ: 0.75
Lys17	7.81	4.12	1.65, 1.51	Hy: 1.35; Hδ: 1.55; Hε: 2.75; NH ₃ +: 7.95
Pro18	-	4.25	2.15, 1.75	Hy: 1.85; Hδ: 3.55, 3.45

Table 2: ¹³C Chemical Shift Assignments for Lariatin A (in DMSO-d₆, at 30°C)

Residue	Cα (ppm)	Сβ (ррт)	C' (ppm)	Other Carbons (ppm)
Gly1	43.5	-	171.5	-
Ser2	56.5	61.8	172.1	-
Gln3	54.1	28.1	173.5	Cy: 31.5; Cδ: 174.8
Leu4	53.5	40.5	174.1	Cy: 24.5; Cδ1: 23.5; Cδ2: 22.1
Val5	60.1	30.5	173.8	Су1: 19.8; Су2: 19.2
Tyr6	55.8	36.8	172.5	Cy: 128.5; Cδ: 130.5; Cε: 115.2; Cζ: 156.1
Arg7	53.8	29.1	173.2	Cy: 25.1; Cδ: 41.1; Cζ: 157.1
Glu8	54.5	27.5	174.5	Cy: 33.8; Cδ: 179.5
Trp9	55.1	27.8	172.8	Cy: 110.1; Cδ1: 124.1; Cδ2: 127.5; Cε2: 121.5; Cε3: 118.8; Cζ2: 111.5; Cζ3: 136.5; Cη2: 118.1
Val10	60.5	30.8	174.2	Cy1: 20.1; Cy2: 19.5
Gly11	43.8	-	171.8	-
His12	54.8	28.5	172.6	Cy: 135.5; Cδ2: 118.1; Cε1: 134.1

Ser13	56.8	62.1	172.3	-
Asn14	51.5	36.5	173.1	Су: 172.5
Val15	60.3	30.6	173.9	Су1: 19.9; Су2: 19.3
lle16	59.8	37.1	173.5	Cγ1: 25.5; Cγ2: 15.8; Cδ: 11.5
Lys17	54.2	31.1	173.6	Cy: 23.1; Cδ: 27.1; Cε: 39.8
Pro18	60.8	29.8	175.1	Cy: 25.2; Cδ: 47.5

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of NMR-based structure elucidation studies.

Sample Preparation

- Purification: Lariatin A was purified from the culture broth of Rhodococcus sp. K01-B0171 using a combination of Diaion HP-20, ODS column chromatography, and reversed-phase HPLC.
- Sample Preparation for NMR: Approximately 5 mg of purified Lariatin A was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A trace amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing.

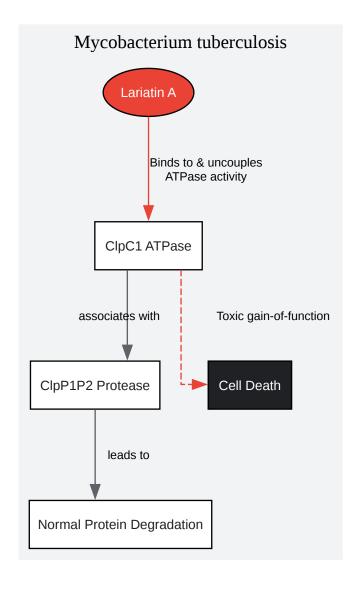
NMR Data Acquisition

All NMR spectra were acquired on a Bruker DRX-600 spectrometer equipped with a cryogenic probe.

- 1D ¹H and ¹³C NMR:
 - ¹H NMR spectra were recorded with a spectral width of 12 ppm and 64k data points.

- ¹³C NMR spectra were recorded with a spectral width of 200 ppm and 64k data points, using a proton-decoupling sequence.
- 2D Homonuclear Correlation Spectroscopy (COSY and TOCSY):
 - COSY: The experiment was performed to identify scalar-coupled protons, primarily for assigning protons within the same amino acid spin system. Data were collected with 2048 x 512 data points in the F2 and F1 dimensions, respectively.
 - TOCSY: A clean TOCSY experiment with a mixing time of 80 ms was used to correlate all protons within a spin system, facilitating the identification of amino acid types.
- 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:
 - The HSQC experiment was used to correlate protons with their directly attached ¹³C nuclei. This was essential for the assignment of carbon resonances.
- 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:
 - The HMBC experiment, optimized for a long-range coupling constant of 8 Hz, was used to identify correlations between protons and carbons separated by two or three bonds. This was critical for sequencing the amino acid residues.
- 2D Nuclear Overhauser Effect Spectroscopy (NOESY):
 - NOESY spectra were recorded with mixing times of 100, 200, and 300 ms to detect through-space correlations between protons that are close in space (< 5 Å). These NOEderived distance restraints were fundamental for calculating the 3D structure.

Structure Calculation and Refinement


- Constraint Generation: Distance restraints were derived from the NOESY cross-peak volumes. Dihedral angle restraints were obtained from the ³J(HN-Hα) coupling constants measured from the high-resolution 1D ¹H spectrum.
- Structure Calculation: A set of 100 initial structures was generated using a dynamical simulated annealing protocol in the X-PLOR software package.

 Structure Refinement: The 20 structures with the lowest energy were selected and further refined. The final structure of Lariatin A was represented by the average of these 20 refined structures.

Antimycobacterial Mechanism of Action

While the precise molecular target of **Lariatin A** is still under investigation, its potent antimycobacterial activity is well-established. Related lasso peptides, such as lassomycin, have been shown to target the ClpC1 ATPase, a key component of the caseinolytic protease complex in Mycobacterium tuberculosis. Lassomycin uncouples the ATPase activity of ClpC1 from its proteolytic function, leading to a toxic gain-of-function and bacterial cell death. It is hypothesized that **Lariatin A** may employ a similar mechanism of action.

Click to download full resolution via product page

Proposed mechanism of Lariatin A's antimycobacterial activity.

Conclusion

The structural elucidation of **Lariatin A** is a testament to the power of NMR spectroscopy in unraveling the complex architectures of natural products. The combination of 1D and 2D NMR techniques provided the necessary through-bond and through-space correlations to piece together its unique lasso topology. The detailed chemical shift assignments and structural constraints derived from these experiments were instrumental in calculating a high-resolution 3D structure. This detailed structural information is invaluable for understanding its mode of action and for guiding future efforts in the design and synthesis of novel **Lariatin A**-based antimycobacterial agents.

 To cite this document: BenchChem. [Elucidating the Intricate Lasso Structure of Lariatin A: An NMR Spectroscopy Application Note]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10815312#nmr-spectroscopy-for-lariatin-a-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com